1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-10-13(19(2)18-11)16(20)17-15(14-4-3-9-22-14)12-5-7-21-8-6-12/h3-4,9-10,12,15H,5-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYAZOAUUAUQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then subjected to alkylation reactions to introduce the dimethyl groups.
The oxane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the pyrazole intermediate. Finally, the thiophene ring is attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe in biochemical studies to investigate the interactions of pyrazole derivatives with biological targets.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new polymers or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-5-carboxamide: Lacks the thiophene ring, which may result in different biological activities.
1,3-dimethyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide: Lacks the oxane ring, which could affect its solubility and reactivity.
1,3-dimethyl-1H-pyrazole-5-carboxamide: A simpler structure that may serve as a starting point for the synthesis of more complex derivatives.
Uniqueness
The presence of both the oxane and thiophene rings in 1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide makes it unique compared to its simpler analogs. These additional rings can confer unique properties, such as enhanced binding affinity to biological targets or improved solubility in organic solvents.
Biological Activity
1,3-Dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing existing research findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole ring, an oxane moiety, and a thiophene group, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as agonists or antagonists at various receptors, influencing pathways related to inflammation, metabolism, and cancer cell proliferation.
Anticancer Activity
A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, showing that modifications in the pyrazole structure significantly affect their anticancer properties. The compound demonstrated moderate cytotoxicity against various cancer cell lines, with IC50 values indicating its potential as an anticancer agent.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Trypanocidal Activity
In a comparative analysis with known trypanocidal agents, the compound exhibited lower activity against Trypanosoma cruzi, the causative agent of Chagas disease. The effectiveness was quantified through IC50 measurements against trypomastigote forms.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, the anticancer efficacy of several pyrazole derivatives was evaluated. The specific compound showed promising results in inhibiting cell proliferation in vitro while maintaining low toxicity towards normal cells.
Case Study 2: Inflammation Modulation
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential therapeutic benefits in inflammatory conditions.
Q & A
Q. Basic
- NMR spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., pyrazole C-H at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., m/z 394.45 for related analogs) .
How can researchers design experiments to evaluate the compound’s biological activity in preliminary screens?
Q. Basic
- Enzyme inhibition assays : Test against targets like acetylcholinesterase or Factor Xa using fluorometric substrates .
- Antimicrobial susceptibility : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) with in vivo models (e.g., rodent thrombosis models) to validate efficacy .
- Dose-response analysis : Identify non-linear relationships or off-target effects at higher concentrations .
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
How can computational methods guide target identification and mechanism studies?
Q. Advanced
- Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes like NADH dehydrogenase (targeted in insecticidal studies) .
- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- QSAR modeling : Corrogate substituent effects (e.g., oxan-4-yl vs. cyclohexyl) on bioactivity .
What structural modifications enhance selectivity and pharmacokinetic profiles?
Q. Advanced
- P1 ligand optimization : Replace oxan-4-yl with morpholine to improve solubility and blood-brain barrier penetration .
- P4 moiety adjustments : Introduce trifluoromethyl groups to reduce plasma protein binding, as seen in razaxaban analogs .
- Metabolic stability : Incorporate deuterium at labile positions to prolong half-life (e.g., methyl → deuteromethyl) .
How should researchers address low yields in the final coupling step of the synthesis?
Q. Advanced
- Catalyst screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for Suzuki-Miyaura couplings .
- Solvent optimization : Use DMF or THF to enhance intermediate solubility .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h while maintaining yield .
What methodologies confirm the compound’s mechanism of action in cellular respiration inhibition?
Q. Advanced
- Mitochondrial assays : Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer in insect cells .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species .
- Gene knockdown : Silence NADH dehydrogenase subunits via siRNA to validate target involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
